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Compound of Interest

Compound Name: 2-Tert-butyl-4-iodoaniline
CAS No.: 881057-14-3
Cat. No.: B1280844
. J

In the intricate field of medicinal chemistry, the selection of starting materials is a critical
determinant of synthetic efficiency and the ultimate pharmacological profile of a target
molecule. 2-Tert-butyl-4-iodoaniline is a highly valued precursor, embodying a strategic
combination of structural features that grant chemists precise control over molecular
architecture. Its utility is rooted in the orthogonal reactivity of its three key components: a
nucleophilic amino group, a sterically demanding tert-butyl substituent, and a highly reactive
iodo group positioned for versatile cross-coupling reactions.

The bulky tert-butyl group is not merely a passive substituent; it serves as a "conformational
lock," influencing the molecule's three-dimensional shape to enhance binding affinity and
selectivity for biological targets.[1][2] Furthermore, its steric shield can protect adjacent
functionalities from metabolic degradation, thereby improving a drug candidate's
pharmacokinetic profile.[3] The true synthetic power of this molecule, however, lies in the
carbon-iodine bond at the 4-position. lodine's high reactivity as a leaving group in palladium-
catalyzed cross-coupling reactions enables the facile construction of carbon-carbon and
carbon-heteroatom bonds under mild conditions, a necessity for the synthesis of complex and
delicate pharmaceutical agents. This guide provides a detailed exploration of 2-tert-butyl-4-
iodoaniline, offering both the theoretical basis and practical protocols for its application in
pharmaceutical research and development.

Physicochemical Properties and Safety Data
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A thorough understanding of a reagent's properties is fundamental to its effective and safe use
in the laboratory. The key characteristics of 2-tert-butyl-4-iodoaniline are summarized below.

Property Value Source
IUPAC Name 4-(tert-butyl)-2-iodoaniline [4]
Molecular Formula CioH14IN [4]
Molecular Weight 275.13 g/mol [4]
Appearance Brown to black liquid or solid [5]
Boiling Point 294.2 + 33.0 °C (Predicted) [5]
Density 1.524 + 0.06 g/cm? (Predicted) [5]
pKa 2.86 £ 0.10 (Predicted) [5]

Insoluble in water; soluble in
Solubility common organic solvents like [6]

ethanol, ether, and chloroform.

Handling and Safety Precautions

Substituted iodoanilines require careful handling to minimize exposure and ensure laboratory
safety.[7]

e General Handling: Use only in a well-ventilated chemical fume hood.[8] Wear appropriate
Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-
resistant gloves.[9] Avoid inhalation of vapors or dust and prevent contact with skin and eyes.
[8][10]

» Health Hazards: lodoanilines can cause skin, eye, and respiratory tract irritation.[7] They
may be harmful if inhaled, swallowed, or absorbed through the skin.[7] Some aniline
derivatives are associated with methemoglobinemia, which can cause cyanosis (a bluish
discoloration of the skin).[7]

» Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][8] This
compound is light-sensitive, and proper storage is crucial to prevent degradation.[6][7]
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The Chemist's Rationale: Why Choose 2-Tert-butyl-
4-iodoaniline?

The decision to use this specific precursor is driven by the distinct advantages conferred by its
unique substitution pattern. This rational design is a cornerstone of modern drug discovery,
enabling the synthesis of molecules with tailored properties.

2-tert-butyl-4-iodoaniline

[Key Structural Features)

B oup 0dO oup A 0 Group

Po O PO on 4 e 0

Immpact on Pharmaceutical Synthesis & Propertves
Steric Influence & Versatile Synthetic Handle for Nucleophilic Site &
Metabolic Shielding Cross-Coupling Reactions H-Bonding Anchor

Click to download full resolution via product page
Caption: Strategic advantages conferred by 2-tert-butyl-4-iodoaniline's functional groups.

o The tert-Butyl Group: This bulky group imposes significant steric hindrance, which can be
leveraged to control reactivity at the adjacent amino group and to dictate the preferred
conformation of the final molecule. This conformational rigidity is often crucial for achieving
high-affinity binding to the active site of a target protein, such as a kinase.[11]

e The lodo Group: The C-I bond is the weakest among the carbon-halogen bonds, making it
the most reactive in the oxidative addition step of palladium-catalyzed cross-coupling cycles.
This high reactivity allows for the use of milder reaction conditions, which preserves
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thermally sensitive functional groups elsewhere in the molecule. It is the ideal handle for
introducing molecular complexity.

o The Amino Group: The aniline nitrogen serves as a versatile nucleophile and a key hydrogen
bonding element. It can be acylated, alkylated, or used as an anchor point for constructing
heterocyclic ring systems, such as quinazolines and pyrazoles, which are common scaffolds
in many kinase inhibitors.[12][13][14]

Core Application: Palladium-Catalyzed Cross-
Coupling Protocols

The primary utility of 2-tert-butyl-4-iodoaniline is as a substrate in cross-coupling reactions to
form new C-C bonds. Below are detailed protocols for two of the most powerful and relevant
transformations: the Suzuki-Miyaura and Sonogashira couplings.

Protocol 1: Suzuki-Miyaura Coupling for Biaryl
Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of a C(sp?)-C(sp?) bond between an aryl halide and an organoboron compound.[15]
[16] This is a premier method for constructing the biaryl motifs prevalent in many
pharmaceutical agents.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a generic arylboronic acid to synthesize a
4-aryl-2-tert-butylaniline derivative.

Materials & Reagents:
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Reagent M.W. Amount Moles (mmol) Equiv.

2-tert-butyl-4-

) - 275.13 275 mg 1.0 1.0
iodoaniline

Arylboronic Acid Varies Varies 1.2 1.2
Pd(PPhs)a 1155.56 58 mg 0.05 0.05
Potassium

Carbonate 138.21 415 mg 3.0 3.0
(K2CO03)

1,4-Dioxane - 8 mL - -
Water - 2mL - -

Step-by-Step Protocol:

 Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-
tert-butyl-4-iodoaniline (275 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium
carbonate (415 mg, 3.0 mmol).

o Catalyst Addition: Under a gentle stream of nitrogen or argon, add
tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

e Solvent Degassing: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent
mixture should be previously degassed by bubbling with an inert gas for at least 30 minutes.
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is critical
for reproducible, high-yielding reactions.

» Reaction Execution: Seal the flask and heat the mixture to 90 °C in an oil bath with vigorous
stirring.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
The reaction is typically complete within 4-12 hours.

o Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and
water (20 mL). Transfer to a separatory funnel and separate the layers.
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o Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

e Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
sodium sulfate (Na=S0a4), and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to
yield the desired biaryl product.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne
Synthesis

The Sonogashira coupling is the most reliable method for forming a C(sp?)-C(sp) bond between
an aryl halide and a terminal alkyne.[17][18] This reaction is invaluable for introducing rigid
alkyne linkers into molecular scaffolds, a common strategy in the design of Type-Il kinase
inhibitors.[11] The reaction typically employs a palladium catalyst and a copper(l) co-catalyst.
[19][20]
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Caption: Interlinked catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Objective: To couple 2-tert-butyl-4-iodoaniline with a terminal alkyne to form a 2-tert-butyl-4-

(alkynyl)aniline.
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Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Equiv.

2-tert-butyl-4-

, - 275.13 275 mg 1.0 1.0
iodoaniline
Terminal Alkyne Varies Varies 1.1 1.1
PdCIz(PPhs)2 701.90 14 mg 0.02 0.02
Copper(l) lodide

190.45 7.6 mg 0.04 0.04
(Cul)
Triethylamine

101.19 5mL - Solvent/Base
(EtsN)
Tetrahydrofuran

- 5mL - Solvent
(THF)

Step-by-Step Protocol:

Inert Atmosphere Setup: To a 25 mL Schlenk flask with a stir bar, add 2-tert-butyl-4-
iodoaniline (275 mg, 1.0 mmol), PdCIz2(PPhs)2 (14 mg, 0.02 mmol), and Cul (7.6 mg, 0.04
mmol).

o Evacuate and Backfill: Seal the flask, evacuate the atmosphere, and backfill with nitrogen or
argon. Repeat this cycle three times to ensure an inert environment. Causality: The copper(l)
alkynilide intermediate is sensitive to oxidative homocoupling (Glaser coupling) in the
presence of oxygen, which would lead to unwanted alkyne dimers and reduced yield.

e Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5
mL) via syringe. Stir for 5 minutes to dissolve the solids.

» Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe at room
temperature.

o Reaction Execution: Stir the reaction at room temperature. A gentle exotherm may be
observed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
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» Monitoring: Monitor the reaction by TLC. The formation of a triethylammonium iodide salt
precipitate is a visual indicator of reaction progress. Completion is usually achieved in 2-6
hours.

o Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the
palladium catalyst and inorganic salts, washing the pad with ethyl acetate (20 mL).

 Purification: Concentrate the filtrate under reduced pressure. The triethylamine can be co-
evaporated with toluene. Purify the resulting residue by flash column chromatography on
silica gel (hexane/ethyl acetate) to isolate the pure aryl-alkyne product.

Case Study: A Synthetic Workflow for a Kinase
Inhibitor Scaffold

This workflow illustrates how the previously described protocols can be integrated into a multi-
step synthesis to build a core structure found in many kinase inhibitors.

Caption: Synthetic workflow from the precursor to a heterocyclic kinase inhibitor scaffold.

This hypothetical pathway first utilizes a Sonogashira coupling to install an alkyne. The
resulting intermediate possesses both an amino group and an alkyne in a specific orientation
that can be exploited for a subsequent cyclization reaction (e.g., a Larock indole synthesis or
related cyclization) to form a fused heterocyclic system, a privileged scaffold in pharmaceutical
chemistry.[21]

Conclusion

2-Tert-butyl-4-iodoaniline is more than a simple chemical; it is a strategically designed tool for
molecular construction. The interplay between its sterically influential tert-butyl group and the
synthetically versatile iodoaniline core provides a robust platform for developing complex
pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura and
Sonogashira couplings represent reliable and field-tested methods for leveraging this
precursor's full potential. By understanding the causality behind each procedural step, from the
necessity of an inert atmosphere to the specific role of each reagent, researchers can
confidently and efficiently advance their drug discovery programs, building upon this
foundational block to create the next generation of therapeutic agents.

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://pubs.rsc.org/en/content/getauthorversionpdf/C4OB01164C
https://www.benchchem.com/product/b1280844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

o Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. PharmaCompass. [Link]

Material Safety Data Sheet - 4-lodoaniline, 99%. Cole-Parmer. [Link]

2-tert-Butyl-4-hydroxyanisole PubChem Entry. National Center for Biotechnology Information.
[Link]

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
ACS Medicinal Chemistry Letters. [Link]

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
ResearchGate. [Link]

Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]

Why 4-lodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Sonalashen.
[Link]

Suzuki Coupling. Organic Chemistry Portal. [Link]
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1). PubMed. [Link]

4-Tert-butyl-2-iodo-aniline PubChem Entry. National Center for Biotechnology Information.
[Link]

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for
C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically
Congested Primary C—-H Bonds. ChemRxiv. [Link]

4-lodoaniline Safety Data Sheet. Thermo Fisher Scientific. [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.pharmacompass.com/radio-compass/applications-of-2-tert-butylaniline-in-pharmaceutical-synthesis
https://www.coleparmer.com/msds/AC15661_msds.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/6932
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00127
https://www.researchgate.net/figure/Synthesis-of-2-4-methoxyphenyl-ethynyl-aniline-via-sonogashira-Cross-Coupling_fig20_340698113
https://pubmed.ncbi.nlm.nih.gov/19275520/
https://www.sonalashen.com/why-4-iodoaniline-is-a-crucial-building-block-in-pharmaceutical-manufacturing/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.researchgate.net/publication/51199327_Recent_Advances_in_Sonogashira_Reactions
https://pubmed.ncbi.nlm.nih.gov/19175114/
https://pubchem.ncbi.nlm.nih.gov/compound/10802330
https://www.mdpi.com/1420-3049/25/8/1890
https://www.mdpi.com/1420-3049/25/24/5863
https://chemrxiv.org/engage/chemrxiv/article-details/65a676b622f671c77983b639
https://www.alfa.com/en/msds/?language=EN&cas=540-37-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of
California, San Diego. [Link]

Type-1l Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active
Kinase States. National Institutes of Health. [Link]

Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by
samarium(ll) diiodide. Royal Society of Chemistry. [Link]

Sonogashira Coupling. Organic Chemistry Portal. [Link]
The tert-butyl group in chemistry and biology. ResearchGate. [Link]

Multi-Kinase Inhibition by New Quinazoline—Isatin Hybrids: Design, Synthesis, Biological
Evaluation and Mechanistic Studies. MDPI. [Link]

Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate
Esters and Vinyl Triflates To Enable the Synthesis of[7][22]-Fused Indole Heterocycles.
National Institutes of Health. [Link]

2-Chloro-4-iodoaniline. ResearchGate. [Link]
Sonogashira coupling. Wikipedia. [Link]

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate
(BoC) protected 3-chloroaniline. GSC Online Press. [Link]

Suzuki Coupling Mechanism. YouTube. [Link]

Suzuki Cross-Coupling of Phenylboronic Acid and 5- lodovanillin. Rose-Hulman Institute of
Technology. [Link]

Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate.
[Link]

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically
Congested Primary C-H Bonds. PubMed. [Link]

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://squares.ucsd.edu/courses/chem43a/ucsd_43a_ta_manual.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4792429/
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01331a
https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://www.researchgate.net/publication/280731653_The_tert-butyl_group_in_chemistry_and_biology
https://www.mdpi.com/1422-0067/24/13/10565
https://pim-resources.coleparmer.com/sds/02482.pdf
https://calibrechem.com/blog/industrial-applications-of-2-iodoaniline-in-organic-synthesis/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538965/
https://www.researchgate.net/publication/23101374_2-Chloro-4-iodoaniline
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://gscadvances.com/sites/default/files/GSCBPS-2024-0357.pdf
https://www.youtube.com/watch?v=f-h-S55S35o
https://www.rose-hulman.edu/class/chem/ch431/Expt_7_Suzuki_Coupling.pdf
https://www.researchgate.net/publication/51523315_Rapid_synthesis_of_Abelson_tyrosine_kinase_inhibitors_using_click_chemistry
https://pubmed.ncbi.nlm.nih.gov/38688859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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